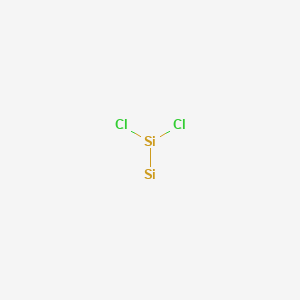
Methyl 7-bromo-1,4-dihydro-4-oxo-6-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-bromo-1,4-dihydro-4-oxo-6-quinolinecarboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a bromine atom at the 7th position, a carbonyl group at the 4th position, and a methyl ester group at the 6th position of the quinoline ring. Its distinct structure makes it a valuable subject of study in organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-1,4-dihydro-4-oxo-6-quinolinecarboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method involves the reaction of 7-bromo-4-hydroxyquinoline with methyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Methyl 7-bromo-1,4-dihydro-4-oxo-6-quinolinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane
Major Products Formed
Substitution: Formation of 7-substituted quinoline derivatives.
Reduction: Formation of 4-hydroxyquinoline derivatives.
Oxidation: Formation of quinoline N-oxides
科学的研究の応用
Methyl 7-bromo-1,4-dihydro-4-oxo-6-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Methyl 7-bromo-1,4-dihydro-4-oxo-6-quinolinecarboxylate involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Ethyl 1-((6-bromo-1,3-benzodioxol-5-yl)methyl)-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
Uniqueness
Methyl 7-bromo-1,4-dihydro-4-oxo-6-quinolinecarboxylate is unique due to the presence of the bromine atom at the 7th position, which imparts distinct reactivity and biological activity compared to its analogs. The combination of the bromine atom and the carbonyl group at the 4th position enhances its potential as a versatile intermediate in organic synthesis and drug development .
特性
分子式 |
C11H8BrNO3 |
|---|---|
分子量 |
282.09 g/mol |
IUPAC名 |
methyl 7-bromo-4-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)6-4-7-9(5-8(6)12)13-3-2-10(7)14/h2-5H,1H3,(H,13,14) |
InChIキー |
RJAMSTJDVSMJBT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C2C(=C1)C(=O)C=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)











